molecular formula C17H17N5O2S B2414900 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 869717-14-6

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2414900
CAS No.: 869717-14-6
M. Wt: 355.42
InChI Key: GYTBEMCTDABZLJ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-24-14-9-7-12(8-10-14)16-20-21-17(22(16)18)25-11-15(23)19-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTBEMCTDABZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, antitumor, and analgesic properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C18_{18}H19_{19}N5_{5}O2_{2}S
Molecular Weight 378.43 g/mol
IUPAC Name 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
CAS Number 843625-19-4

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide exhibit significant antimicrobial properties. For instance, derivatives of triazole compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli using disk diffusion methods. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 15.62 µg/mL against certain pathogens, indicating potent antimicrobial activity .

Antitumor Activity

The antitumor potential of this compound has also been explored. In vitro studies have indicated that triazole derivatives can inhibit the proliferation of cancer cell lines. For example, a related compound demonstrated significant cytotoxic effects against Mia PaCa-2 and PANC-1 cell lines, with IC50 values indicating effective dose-response relationships . The structure–activity relationship (SAR) studies suggest that modifications in the side chains of triazole compounds can enhance their antitumor efficacy .

Analgesic Activity

In terms of analgesic effects, compounds similar to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide have been evaluated in animal models. Studies utilizing acetic acid-induced writhing tests and hot plate assays have shown that these compounds exhibit both peripheral and central analgesic activities. Notably, certain derivatives displayed superior efficacy compared to standard analgesics like morphine .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized several triazole derivatives and evaluated their antimicrobial activity against Candida albicans and Staphylococcus aureus. The results indicated that specific modifications in the triazole ring significantly enhanced antimicrobial potency .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of triazole-based compounds on various human tumor cell lines. The findings revealed that specific structural features contributed to increased cytotoxicity, suggesting pathways for future drug development targeting cancer .

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